4-Amino Substitution Confers >1000-Fold Higher TNF-α Inhibitory Potency Compared to 5-, 6-, or 7-Amino Isomers
The 4-amino group on the isoindolinone ring is the critical determinant for potent TNF-α inhibition. The lenalidomide analog featuring the 4-amino substitution (the core structure of the target compound) demonstrates an IC50 of 100 nM in an LPS-stimulated human PBMC assay. In stark contrast, positional isomers where the amino group is moved to the 5-, 6-, or 7-position of the isoindolinone ring show dramatically reduced activity, with IC50 values exceeding 100 μM in the same assay system [1]. This represents a >1000-fold difference in potency, highlighting the non-negotiable requirement for the 4-amino regioisomer for any research application targeting this pathway.
| Evidence Dimension | TNF-α Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM (for the 4-amino lenalidomide core analog) |
| Comparator Or Baseline | 5-, 6-, or 7-amino positional isomer analogs |
| Quantified Difference | >1000-fold decrease in potency (IC50 >100 μM vs 100 nM) |
| Conditions | LPS-stimulated human peripheral blood mononuclear cells (PBMC) |
Why This Matters
This quantitative difference proves that only the 4-amino isomer is a valid starting point for developing potent TNF-α inhibitors, making 5-, 6-, or 7-amino analogs unsuitable substitutes for procurement.
- [1] Xiao, D., et al. Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities. European Journal of Medicinal Chemistry 2019, 179, 736-749. View Source
